molecular formula C30H34N2O6 B557038 Fmoc-Orn(Dde)-OH CAS No. 269062-80-8

Fmoc-Orn(Dde)-OH

Cat. No. B557038
M. Wt: 518.6 g/mol
InChI Key: RSDSRRQRYNCVMT-DEOSSOPVSA-N
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Description

“Fmoc-Orn(Dde)-OH” is a chemical compound with the empirical formula C30H34N2O6 . It is also known as N-α-Fmoc-N-δ-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-L-ornithine . This compound is used as a reagent in the synthesis of various peptides .


Molecular Structure Analysis

The molecular structure of “Fmoc-Orn(Dde)-OH” is represented by the empirical formula C30H34N2O6 . The molecular weight of this compound is 518.6 g/mol .


Chemical Reactions Analysis

“Fmoc-Orn(Dde)-OH” is used in Fmoc/tBu-based solid-phase peptide synthesis . The Dde protecting group is orthogonal to both Fmoc and Boc, which allows on-resin modification of ornithine side chains during Fmoc/tBu-based SPPS .


Physical And Chemical Properties Analysis

“Fmoc-Orn(Dde)-OH” is a white crystalline powder . It has a melting point of 150-152 °C and a boiling point of 743.9±60.0 °C (Predicted) . The density of this compound is 1.236±0.06 g/cm3 (Predicted) . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

  • Post-Synthetic Labeling of PNAs : Fmoc-Orn(Dde)-OH has been used in the synthesis of PNA FRET probes. This building block allows for the attachment of reporter groups to the amino group attached to the 5-position of uracil (U) after selective deprotection of the Dde group. This method was employed to create FAM Cy5 donor acceptor pairs for DNA sequence detection (Oquare & Taylor, 2008).

  • β-Sheet Folding and Interaction in Peptides : Fmoc-Orn(Dde)-OH has been utilized to incorporate unique amino acids like Orn(i-PrCO-Hao) into peptides, inducing β-sheetlike structures and enabling β-sheet interactions. This contributes to the study of peptide structures and their potential applications in various fields (Nowick et al., 2002).

  • Synthesis of Branched Phosphopeptides : In synthesizing bivalent consolidated ligands for SH(32) domains, Fmoc-Orn(Dde)-OH was used to introduce a branch point in peptides. This facilitated the orientation of individual ligands for interaction with specific protein domains (Xu et al., 2004).

  • Labeled Peptide Synthesis : Fmoc-Orn(Dde)-OH was employed in strategies for synthesizing labeled peptides. These peptides are used in various research applications, including trafficking studies, binding studies, and receptor cross-linking studies (Bibbs et al., 2000).

  • Formation of Supramolecular Gels : Fmoc-protected amino acids like Fmoc-Orn(Dde)-OH have been used in the formation of supramolecular gels. These gels have biomedical applications due to their biocompatible and biodegradable properties (Croitoriu et al., 2021).

  • Synthesis of Drug Delivery Systems : Fmoc-Orn(Dde)-OH has been applied in the synthesis of dendritic peptides for drug delivery systems. These systems target specific cells and have shown potential in cancer treatment (Chen et al., 2017).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)31-14-8-13-24(28(35)36)32-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,32,37)(H,35,36)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKFYXWSCAFRFO-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583378
Record name N~5~-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Orn(Dde)-OH

CAS RN

269062-80-8
Record name N~5~-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
MT Klun - 2015 - search.proquest.com
This thesis describes my work in improving macrocyclic peptides as model systems used for studying beta-sheet assemblies. Chapter 1 details a strategy for synthesizing macrocyclic …
Number of citations: 3 search.proquest.com
TG Kapp, M Fottner, H Kessler - JoVE (Journal of Visualized Experiments), 2017 - jove.com
The guanidine group is one of the most important pharmacophoric groups in medicinal chemistry. The only amino acid carrying a guanidine group is arginine. In this article, an easy …
Number of citations: 6 www.jove.com
Y Jiang, Z Cheng, S Chen, L Li, W Zhang, X Li… - Bioorganic Chemistry, 2023 - Elsevier
Among posttranslational modifications, atypical arginine N-glycosylation has drawn increasing interest due to its fundamental role in various cellular procedures and signaling pathways…
Number of citations: 1 www.sciencedirect.com
CP Causey, PR Thompson - Tetrahedron letters, 2008 - Elsevier
Protein arginine deiminase 4 (PAD4) is an enzyme that hydrolyzes peptidyl arginine residues to form citrulline and ammonia. This enzyme has been implicated in several disease states…
Number of citations: 30 www.sciencedirect.com
TD Samdin, M Wierzbicki, AG Kreutzer… - Journal of the …, 2020 - ACS Publications
This paper describes the synthesis, solution-phase biophysical studies, and X-ray crystallographic structures of hexamers formed by macrocyclic β-hairpin peptides derived from the …
Number of citations: 10 pubs.acs.org
P Gruber, T Hofmann - The Journal of peptide research, 2005 - Wiley Online Library
Useful methodologies have been developed, enabling the straightforward synthesis of peptides containing N ɛ ‐(carboxymethyl)‐l‐lysine (CML) and N ɛ ‐(carboxyethyl)‐l‐lysine (CEL)…
Number of citations: 42 onlinelibrary.wiley.com
T Hirose, T Kasai, T Akimoto, A Endo, A Sugawara… - Tetrahedron, 2011 - Elsevier
A solution-phase total synthesis of argifin using 3,4,5-tris(octadecyloxy)benzyl tag as a hydrophobic protective group of carboxylic acid was developed to produce 44% overall yield for …
Number of citations: 23 www.sciencedirect.com
J Fuhrmann, V Subramanian, DJ Kojetin… - Cell chemical …, 2016 - cell.com
Protein arginine phosphorylation is a recently discovered modification that affects multiple cellular pathways in Gram-positive bacteria. In particular, the phosphorylation of arginine …
Number of citations: 37 www.cell.com
CP Causey, JE Jones, JL Slack, D Kamei… - Journal of medicinal …, 2011 - ACS Publications
Protein arginine deiminase (PAD) activity is upregulated in a number of human diseases, including rheumatoid arthritis, ulcerative colitis, and cancer. These enzymes, there are five in …
Number of citations: 88 pubs.acs.org
JL Slack, CP Causey, Y Luo, PR Thompson - pstorage-acs-6854636.s3 …
Figure S1. Limits of detection for PAD4-targeted ABPPs. Various concentrations of recombinant wild type PAD4 (0.01-2.5 µg, 0.017-1.69 µM) were labeled with either FFA1 (20 µM final), …

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